N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 .Scientific Research Applications
Synthetic Chemistry and Molecular Structures
The synthesis of highly substituted pyrimidines, such as those related to N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, involves concise and efficient methodologies that yield complex molecules with potential applications in medicinal chemistry and materials science. For example, Cobo et al. (2018) developed a synthetic sequence for 6-benzimidazolyl-5-nitrosopyrimidines, demonstrating the versatility of pyrimidine derivatives in constructing complex molecular architectures with significant electronic polarization within the substituted pyrimidine system. These molecular structures are linked through various hydrogen bonds, forming centrosymmetric aggregates and complex sheets, which could be of interest in materials science for developing new molecular materials with specific properties (Cobo et al., 2018).
Antimicrobial Applications
Heterocyclic compounds containing pyrimidine derivatives have shown promising antimicrobial activities. El‐Wahab et al. (2015) investigated the antimicrobial activity of pyrimidine derivative-based compounds when incorporated into polyurethane varnishes and printing ink pastes. Their study demonstrated very good antimicrobial effects against different microbial strains, indicating the potential of these compounds in creating antimicrobial coatings and inks (El‐Wahab et al., 2015).
Anticancer Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Singla et al. (2017) designed pyrazolo[3,4-d]pyrimidine compounds with varying substituents at the C4 and C6 positions, which exhibited potent and broad-spectrum anticancer activities against a panel of 60 human cancer cell lines. This study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as lead compounds for developing new anticancer therapies (Singla et al., 2017).
Mechanism of Action
Target of Action
The primary target of N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Biochemical Analysis
Biochemical Properties
N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-N-benzyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-32-21-14-8-11-19(15-21)28-23-22-17-27-31(20-12-6-3-7-13-20)24(22)30-25(29-23)26-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H2,26,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXMAWFCZHOUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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